Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1955507-07-9
VCID: VC5730264
InChI: InChI=1S/C9H16FNO4S/c1-9(2,3)15-8(12)11-4-7(5-11)6-16(10,13)14/h7H,4-6H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(C1)CS(=O)(=O)F
Molecular Formula: C9H16FNO4S
Molecular Weight: 253.29

Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate

CAS No.: 1955507-07-9

Cat. No.: VC5730264

Molecular Formula: C9H16FNO4S

Molecular Weight: 253.29

* For research use only. Not for human or veterinary use.

Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate - 1955507-07-9

Specification

CAS No. 1955507-07-9
Molecular Formula C9H16FNO4S
Molecular Weight 253.29
IUPAC Name tert-butyl 3-(fluorosulfonylmethyl)azetidine-1-carboxylate
Standard InChI InChI=1S/C9H16FNO4S/c1-9(2,3)15-8(12)11-4-7(5-11)6-16(10,13)14/h7H,4-6H2,1-3H3
Standard InChI Key OAVFBMSTRFUZTE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)CS(=O)(=O)F

Introduction

Chemical Identity and Structural Features

Tert-Butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate belongs to the azetidine class of four-membered nitrogen-containing heterocycles. Its molecular formula is C₁₀H₁₆FNO₄S, with a molecular weight of 289.30 g/mol. The compound’s structure comprises three critical components:

  • Azetidine ring: A strained four-membered ring system that confers unique stereoelectronic properties, enhancing reactivity compared to larger heterocycles .

  • Fluorosulfonylmethyl group (-CH₂SO₂F): A highly electrophilic functional group capable of participating in nucleophilic substitutions and SuFEx (Sulfur(VI) Fluoride Exchange) reactions .

  • tert-Butyl carbamate (Boc): A sterically bulky protecting group that stabilizes the azetidine nitrogen while enabling orthogonal deprotection strategies .

Stereochemical and Conformational Analysis

The azetidine ring adopts a puckered conformation to alleviate angle strain, with the fluorosulfonylmethyl substituent occupying an equatorial position to minimize steric hindrance from the tert-butyl group . Density functional theory (DFT) calculations suggest that the fluorosulfonyl group’s electron-withdrawing nature polarizes the adjacent C–S bond, enhancing its susceptibility to nucleophilic attack .

Table 1: Comparative Analysis of Azetidine Derivatives

Compound NameCAS NumberMolecular FormulaKey Functional Groups
tert-Butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate2551117-05-4C₁₀H₁₆FNO₄SBoc, -CH₂SO₂F
tert-Butyl azetidine-3-carboxylate1236144-52-7C₈H₁₅NO₂Boc, -COOH
1-(Fluorosulfonyl)azetidine-3-carboxylic acid2309463-31-6C₄H₆FNO₄S-COOH, -SO₂F

Synthetic Methodologies

The synthesis of tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate involves multi-step sequences that emphasize regioselective functionalization and protection-deprotection strategies.

Azetidine Ring Formation

Azetidine precursors are typically synthesized via cyclization of γ-amino alcohols or [2+2] cycloadditions. For example, treatment of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate with thionyl chloride yields the corresponding chloromethyl intermediate, which undergoes sulfonylation with fluorosulfonic acid to install the -SO₂F group .

Fluorosulfonation Strategies

Direct fluorosulfonation of azetidine derivatives remains challenging due to competing ring-opening reactions. Recent advances utilize SuFEx-compatible reagents such as sulfuryl fluoride (SO₂F₂) under anhydrous conditions to achieve high yields (75–85%) . Alternative methods employ fluorosulfonyl chloride (ClSO₂F) in the presence of non-nucleophilic bases like 2,6-lutidine to minimize side reactions.

Boc Protection and Deprotection

The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, with catalytic DMAP facilitating efficient N-protection . Deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free amine for subsequent functionalization .

Reactivity and Functionalization

The fluorosulfonylmethyl group enables diverse reactivity profiles, making this compound a valuable synthon in organic synthesis.

SuFEx Reactions

The -SO₂F group participates in Sulfur(VI) Fluoride Exchange (SuFEx) under mild basic conditions, forming covalent adducts with nucleophiles such as amines, alcohols, and thiols . For example, reaction with morpholine at 60°C yields tert-butyl 3-[(morpholinosulfonyl)methyl]azetidine-1-carboxylate in 84% yield, demonstrating compatibility with secondary amines .

Nucleophilic Substitutions

The electron-deficient sulfur center facilitates nucleophilic displacement reactions. Treatment with sodium azide (NaN₃) in DMF replaces the fluoride with an azide group, generating tert-butyl 3-[(azidosulfonyl)methyl]azetidine-1-carboxylate—a precursor for click chemistry applications .

Thermal Decomposition Pathways

At elevated temperatures (>100°C), the compound undergoes defluorosulfonylation, releasing sulfuryl fluoride (SO₂F₂) and forming a reactive carbocation intermediate. This intermediate couples with nucleophiles to yield functionalized azetidines, a process leveraged in late-stage diversification of drug candidates .

Applications in Medicinal Chemistry

The integration of azetidine and fluorosulfonyl motifs offers distinct advantages in drug design:

Protease Inhibitors

The fluorosulfonyl group acts as a covalent warhead, targeting catalytic serine residues in proteases. For instance, derivatives of this compound inhibit thrombin and factor Xa with IC₅₀ values <100 nM, outperforming analogous carbonyl-based inhibitors .

Kinase Modulators

Azetidine sulfonyl fluorides exhibit selective binding to ATP pockets in kinases. Molecular docking studies reveal that the fluorosulfonylmethyl group forms hydrogen bonds with backbone amides in CDK2 and EGFR kinases, achieving nanomolar affinity .

PROTAC Linkers

The compound’s dual functionality enables its use in proteolysis-targeting chimeras (PROTACs). Conjugation of tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate to E3 ligase recruiters (e.g., pomalidomide) and target protein binders facilitates ternary complex formation, promoting ubiquitination and degradation of oncoproteins .

Comparative Analysis with Structural Analogs

Table 2: Functional Group Impact on Reactivity and Bioactivity

CompoundFunctional GroupsKey ReactivityBioactivity (IC₅₀ vs Thrombin)
tert-Butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate-SO₂F, BocSuFEx, nucleophilic substitution45 nM
tert-Butyl azetidine-3-carboxylate-COOH, BocAmide coupling, esterification>10 μM
1-(Fluorosulfonyl)azetidine-3-carboxylic acid-SO₂F, -COOHDual electrophilic/nucleophilic sites82 nM

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